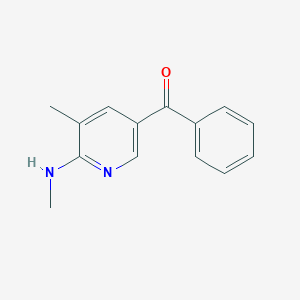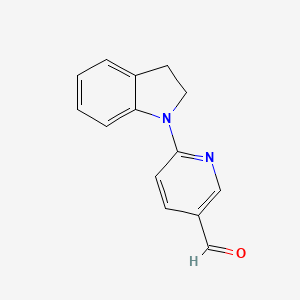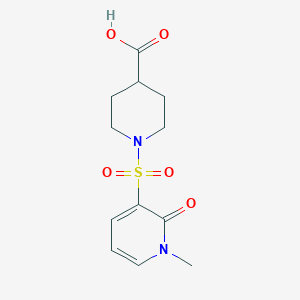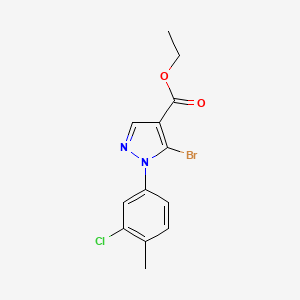
Ethyl 5-bromo-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-bromo-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a bromine atom, a chlorine atom, and a methyl group attached to a phenyl ring, as well as an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate in the presence of a base to form the pyrazole ring. The final step involves bromination of the pyrazole ring using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-bromo-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrazoles, while coupling reactions can produce biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-bromo-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 5-chloro-1-(3-bromo-4-methylphenyl)-1H-pyrazole-4-carboxylate
- Ethyl 5-bromo-1-(3-chloro-4-ethylphenyl)-1H-pyrazole-4-carboxylate
- Ethyl 5-bromo-1-(3-chloro-4-methylphenyl)-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 5-bromo-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the ethyl ester group, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C13H12BrClN2O2 |
|---|---|
Molekulargewicht |
343.60 g/mol |
IUPAC-Name |
ethyl 5-bromo-1-(3-chloro-4-methylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H12BrClN2O2/c1-3-19-13(18)10-7-16-17(12(10)14)9-5-4-8(2)11(15)6-9/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
UXWOPLISDGEIGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)C)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(3-Chloro-4-ethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11793822.png)
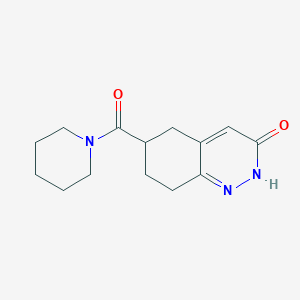

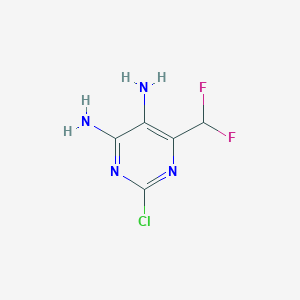
![4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11793835.png)
![N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B11793839.png)


![5-Bromothieno[2,3-b]pyridin-2-amine hydrochloride](/img/structure/B11793845.png)
